1-Benzyl-1-methylhydrazine
Overview
Description
1-Benzyl-1-methylhydrazine is an organic compound with the molecular formula C8H12N2. It is a derivative of hydrazine, characterized by the presence of a benzyl group and a methyl group attached to the nitrogen atoms.
Preparation Methods
1-Benzyl-1-methylhydrazine can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloride with methylhydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-Benzyl-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Benzyl-1-methylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-methylhydrazine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential effects on cellular metabolism and signaling .
Comparison with Similar Compounds
1-Benzyl-1-methylhydrazine can be compared with other similar compounds, such as:
Hydrazine: A simpler derivative with two hydrogen atoms attached to the nitrogen atoms.
Methylhydrazine: Contains a methyl group attached to one of the nitrogen atoms.
1,1-Dimethylhydrazine: Contains two methyl groups attached to the nitrogen atoms.
Properties
IUPAC Name |
1-benzyl-1-methylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBYHABJPALDSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276759 | |
Record name | 1-benzyl-1-methylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3931-52-0 | |
Record name | 3931-52-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzyl-1-methylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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